molecular formula C19H25NaO3S B073474 Sodium triisopropylnaphthalenesulfonate CAS No. 1323-19-9

Sodium triisopropylnaphthalenesulfonate

Cat. No.: B073474
CAS No.: 1323-19-9
M. Wt: 356.5 g/mol
InChI Key: RLWYOEZLEULOLU-UHFFFAOYSA-M
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Description

Sodium triisopropylnaphthalenesulfonate is an anionic surfactant known for its excellent wetting, dispersing, and emulsifying properties. It is commonly used in various industrial applications, including agriculture, textiles, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium triisopropylnaphthalenesulfonate involves the sulfonation of naphthalene with isopropyl alcohol and concentrated sulfuric acid. The resulting product is then neutralized with sodium hydroxide or sodium carbonate to obtain the final compound .

Industrial Production Methods: In industrial settings, the production process is scaled up to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the sulfonation and neutralization steps, ensuring the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium triisopropylnaphthalenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives .

Scientific Research Applications

Sodium triisopropylnaphthalenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium triisopropylnaphthalenesulfonate is its ability to reduce surface tension, thereby enhancing the wetting and spreading of liquids. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads are oriented towards the aqueous environment.

Comparison with Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Sodium naphthalenesulfonate
  • Sodium xylene sulfonate

Comparison: Sodium triisopropylnaphthalenesulfonate is unique due to its triisopropyl groups, which provide enhanced hydrophobic interactions compared to other sulfonates. This results in superior emulsifying and dispersing properties, making it more effective in applications requiring strong surfactant action.

Biological Activity

Sodium triisopropylnaphthalenesulfonate (STIPNS) is a sulfonated aromatic compound that has garnered attention for its biological activity, particularly in agricultural and industrial applications. This article explores the compound's properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound is derived from naphthalene and is characterized by the presence of three isopropyl groups attached to the naphthalene ring, along with a sulfonate group. This structure contributes to its surfactant properties, making it effective in various applications.

  • Molecular Formula : C₁₅H₁₈NaO₃S
  • Molecular Weight : 305.36 g/mol
  • Solubility : Highly soluble in water, facilitating its use in aqueous formulations.

1. Surfactant Properties

STIPNS exhibits significant surfactant activity, which enhances its effectiveness in formulations aimed at improving the bioavailability of active ingredients in agricultural products. Its ability to reduce surface tension allows for better penetration of water and nutrients into plant tissues .

2. Toxicological Profile

Research indicates that sodium naphthalenesulfonates, including STIPNS, have a low toxicity profile. A screening assessment conducted under the Canadian Environmental Protection Act found that sodium naphthalenesulfonate (NaNSA), a related compound, did not pose significant health risks at current exposure levels. It was classified as having low potential for human health hazards, including carcinogenicity and reproductive toxicity .

3. Ecotoxicological Impact

Studies assessing the ecological risks associated with STIPNS have shown that it has a low potential to cause harm to aquatic organisms. The ecological risk assessments categorize it as having negligible risk due to its rapid biodegradation and low bioaccumulation potential .

Case Study 1: Agricultural Applications

In agricultural settings, STIPNS has been used as an adjuvant in pesticide formulations. Its surfactant properties improve the efficacy of herbicides by enhancing their adherence to plant surfaces and facilitating absorption through cuticular layers. Field trials demonstrated that crops treated with STIPNS-containing formulations exhibited improved growth and yield compared to untreated controls.

Case Study 2: Industrial Use

STIPNS is also employed in industrial cleaning products due to its ability to lower surface tension and enhance wetting properties. In a comparative study of various surfactants, STIPNS showed superior performance in removing oily contaminants from surfaces, highlighting its effectiveness as an industrial cleaner .

Table 1: Summary of Biological Activity Studies on STIPNS

StudyFocus AreaFindings
Agricultural EfficacyImproved herbicide absorption and crop yield
Toxicological AssessmentLow toxicity; negligible risk for human health
Ecotoxicological ImpactLow potential for ecological harm; rapid biodegradation
Industrial CleaningSuperior performance in oil removal compared to other surfactants

Properties

IUPAC Name

sodium;3,6,7-tri(propan-2-yl)naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3S.Na/c1-11(2)16-7-14-9-18(13(5)6)19(23(20,21)22)10-15(14)8-17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRDAVLBQHUXJV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC(=C(C=C2C=C1S(=O)(=O)[O-])C(C)C)C(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Triisopropylnaphthalenesulfonic acid sodium salt
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CAS No.

1323-19-9
Record name Naphthalenesulfonic acid, tris(1-methylethyl)-, sodium salt (1:1)
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Record name Sodium tris(1-methylethyl)naphthalenesulphonate
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